molecular formula C15H16N2O4 B11841728 2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid

2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid

Cat. No.: B11841728
M. Wt: 288.30 g/mol
InChI Key: OOAJFMSVTCNAEI-UHFFFAOYSA-N
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Description

2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid is a heterocyclic compound featuring a spiro structure. This compound is notable for its unique chemical framework, which includes an oxo group, a phenyl ring, and a diazaspirodecane moiety. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions, using a Dean–Stark trap to remove water . This method ensures the formation of the spiro compound with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring and other positions on the spiro structure can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is believed to be mediated through the inhibition of gastric acid secretion and the protection of the gastric mucosa . The exact molecular pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid is unique due to its specific combination of an oxo group, a phenyl ring, and a diazaspirodecane moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-(3-oxo-2-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetic acid

InChI

InChI=1S/C15H16N2O4/c18-12(19)10-17-14(20)13(11-4-2-1-3-5-11)16-15(17)6-8-21-9-7-15/h1-5H,6-10H2,(H,18,19)

InChI Key

OOAJFMSVTCNAEI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12N=C(C(=O)N2CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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